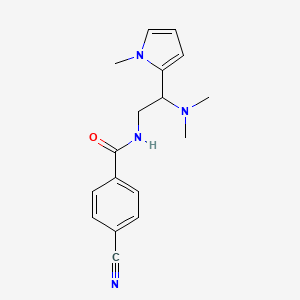

4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-20(2)16(15-5-4-10-21(15)3)12-19-17(22)14-8-6-13(11-18)7-9-14/h4-10,16H,12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIGOCLUZQENDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole derivative and the subsequent introduction of the cyano and dimethylamino groups. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with dimethylamine to form the corresponding amine, followed by cyanoethylation to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 4-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzoic acid.

Reduction: 4-Amino-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.

Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile molecule in various biological and chemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Benzamide | 4-cyano, dimethylaminoethyl, 1-methylpyrrole | ~316.4 (estimated) | High polarity, aromatic π-stacking |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methyl, hydroxyl-dimethylaminoethyl | ~223.3 | N,O-bidentate ligand, polar |

| 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide | Benzamide | 3,4-dichloro, dimethylaminocyclohexyl | ~385.3 | Lipophilic, steric hindrance |

Biological Activity

4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group and a pyrrole derivative, suggest promising biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O, with a molecular weight of approximately 255.33 g/mol. The compound typically appears as a solid at room temperature, and its properties can vary based on purity and crystallization conditions .

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications.

- Anti-inflammatory Properties : Studies on pyrrole derivatives suggest that they may exhibit anti-inflammatory and analgesic effects, making them candidates for treating inflammatory diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through various pathways. |

| Anti-inflammatory | May reduce inflammation and pain through enzyme inhibition. |

| Enzyme Inhibition | Effective against tyrosinase; potential applications in dermatology. |

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

-

Inhibition of Tyrosinase :

- A study demonstrated that similar benzamide derivatives effectively inhibited tyrosinase activity in vitro, suggesting potential applications in skin whitening agents.

- Anticancer Activity :

- Anti-inflammatory Effects :

Q & A

Q. What synthetic strategies are recommended for preparing 4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide with high purity?

- Methodological Answer : A multi-step synthesis is typically required. First, prepare the ethylamine backbone via condensation of dimethylamine and 1-methylpyrrole derivatives. Subsequent coupling with 4-cyanobenzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) yields the target compound. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) and recrystallization in acetonitrile improves purity (>98% by HPLC). Confirm structural integrity using -NMR (e.g., pyrrole proton resonance at δ 6.1–6.3 ppm) and LC-MS .

Q. Which solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Stability studies (48 hours, 4°C) indicate minimal degradation when stored in amber vials under nitrogen. Avoid aqueous buffers with pH >8.0 due to potential hydrolysis of the amide bond .

Q. How is the molecular structure confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Assign signals for the cyanophenyl (δ 7.6–8.0 ppm), pyrrole (δ 6.1–6.3 ppm), and dimethylamino (δ 2.2–2.5 ppm) groups.

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the crystal lattice. Key metrics: R-factor <5%, bond length accuracy ±0.02 Å .

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H]+ at m/z 367.2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?

- Methodological Answer :

- Core Modifications : Replace the pyrrole ring with thiophene (increased lipophilicity) or furan (enhanced hydrogen bonding) to assess impact on receptor binding .

- Substituent Analysis : Compare 4-cyano vs. 4-fluoro or 4-nitro benzamide derivatives using molecular docking (e.g., AutoDock Vina) to predict binding energies to kinases or GPCRs. Validate with IC assays (Table 1).

Table 1 : Hypothetical IC Values for Analogues

| Substituent | Target (Kinase X) IC (nM) |

|---|---|

| 4-Cyano | 12 ± 1.5 |

| 4-Fluoro | 28 ± 3.2 |

| 4-Nitro | 45 ± 4.8 |

- In Silico Tools : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Metabolite Interference : Perform LC-MS/MS to rule out metabolites (e.g., N-demethylated byproducts) contributing to activity .

- Statistical Reanalysis : Apply multivariate regression to isolate variables (e.g., solvent purity, incubation time) causing discrepancies .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- Crystallographic Studies : Co-crystallize with putative targets (e.g., kinase X) using SHELX pipelines. Analyze binding pockets for π-π stacking (cyanophenyl-pyrrole) and hydrogen bonds (amide-NH to Asp189) .

- SPR Biosensing : Measure real-time binding kinetics (k/k) to confirm target engagement.

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Key Notes for Experimental Design

- Contradictory Data Mitigation : Always include internal controls (e.g., reference inhibitors) and validate findings across orthogonal assays (e.g., Western blot + ELISA).

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds (LD >500 mg/kg in rodents per preliminary data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.